molecular formula C₃₀H₃₃ClFN₃O₆ B1142276 N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr CAS No. 602278-07-9

N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr

Cat. No.: B1142276
CAS No.: 602278-07-9
M. Wt: 586.05
InChI Key:
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Description

N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr is a complex organic compound characterized by its unique structural features, including a hexahydro-1H-azepin ring and multiple functional groups such as fluoro, hydroxy, and methoxy substituents. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr typically involves multi-step organic reactions. The process begins with the preparation of the hexahydro-1H-azepin ring, followed by the introduction of the benzoyl and fluoro-hydroxy-methoxybenzoyl groups. Key steps include:

    Formation of the Hexahydro-1H-azepin Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of Benzoyl Groups: Benzoylation reactions using benzoyl chloride or similar reagents in the presence of a base such as pyridine.

    Functional Group Modifications: Fluorination, hydroxylation, and methoxylation are carried out using specific reagents like fluorine gas, hydrogen peroxide, and methanol, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical and biological studies.

Scientific Research Applications

N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The fluoro, hydroxy, and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Compared to other similar compounds, N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

    N-[(3R,4R)-4-[[4-(2-Hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr: Lacks the fluoro group, which may alter its biological activity.

    N-[(3R,4R)-4-[[4-(2-Fluoro-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydr: Lacks the hydroxy group, affecting its reactivity and interactions.

These comparisons highlight the importance of each functional group in determining the compound’s properties and applications.

Properties

CAS No.

602278-07-9

Molecular Formula

C₃₀H₃₃ClFN₃O₆

Molecular Weight

586.05

Synonyms

N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Monohydrochloride

Origin of Product

United States

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